molecular formula C20H19N5O2S2 B2396193 2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 1207003-49-3

2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2396193
CAS No.: 1207003-49-3
M. Wt: 425.53
InChI Key: ZYHUVUAAFCONSV-UHFFFAOYSA-N
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Description

2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound characterized by its unique structure comprising multiple functional groups. This compound is part of a broader class of molecules known for their potential therapeutic applications and diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps:

  • Preparation of the imidazole ring: : This step often involves the condensation of an aldehyde with a diamine in the presence of an acid catalyst.

  • Formation of the furan ring: : Furan rings can be synthesized via cyclization reactions involving 1,4-dicarbonyl compounds and catalytic amounts of acids.

  • Thiolation step: : Introducing the thio group generally requires thiolating agents like thionyl chloride.

  • Acylation to introduce the acetamide group: : This step involves reactions between acyl chlorides and amines.

Industrial Production Methods: Industrial production scales up the laboratory synthesis, ensuring more stringent control over reaction conditions. Typical methods involve:

  • Optimized Catalysts: : Use of efficient and specific catalysts to increase yield.

  • Reactor Design: : Employing continuous flow reactors to maintain consistent conditions.

  • Purification Processes: : High-performance liquid chromatography (HPLC) and recrystallization for purification.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : This compound can undergo oxidation at the sulfur and aromatic rings.

  • Reduction: : Reduction reactions can target the nitro groups present in its structure.

  • Substitution: : Both nucleophilic and electrophilic substitutions can occur on the imidazole and furan rings.

Common Reagents and Conditions:
  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: : Halogens, organometallic reagents.

Major Products:
  • Oxidation Products: : Sulfoxides and sulfones.

  • Reduction Products: : Amines and partially hydrogenated compounds.

  • Substitution Products: : Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

  • Catalysis: : Used as a ligand in catalytic processes due to its unique electronic properties.

  • Material Science: : Building block for novel polymers and organic materials.

Biology:
  • Biological Activity: : Shows potential as an anti-inflammatory and antimicrobial agent.

  • Molecular Probes: : Utilized in studying enzyme interactions due to its specific binding characteristics.

Medicine:
  • Drug Development: : Potential lead compound in the design of new therapeutic agents.

  • Diagnostics: : Employed in developing diagnostic tools due to its reactive nature.

Industry:
  • Agricultural Chemicals: : Basis for designing new pesticides and herbicides.

  • Textile Industry: : Used in the synthesis of dye compounds.

Mechanism of Action

The compound's mechanism of action involves its interaction with various molecular targets:

  • Enzyme Inhibition: : Acts as an inhibitor of enzymes such as proteases and kinases.

  • Receptor Binding: : Binds to specific receptors, modulating their activity.

  • Pathways Involved: : Engages in cellular signaling pathways, impacting cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds:

  • 1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazole: : Similar core structure but lacks the thiadiazole and acetamide groups.

  • N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide: : Shares the acetamide and thiadiazole group but differs in the rest of the structure.

Uniqueness: 2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide stands out due to its combined functional groups, allowing for a unique set of chemical reactions and biological activities not typically seen in its simpler analogs. This complex structure enhances its versatility and utility in various scientific and industrial applications.

Properties

IUPAC Name

2-[1-(furan-2-ylmethyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2S2/c1-13-5-7-15(8-6-13)17-10-21-20(25(17)11-16-4-3-9-27-16)28-12-18(26)22-19-24-23-14(2)29-19/h3-10H,11-12H2,1-2H3,(H,22,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYHUVUAAFCONSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CO3)SCC(=O)NC4=NN=C(S4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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